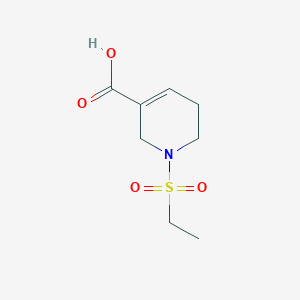
1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is an organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of an ethylsulfonyl group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethylsulfonyl chloride with a suitable tetrahydropyridine derivative under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the sulfonyl chloride reacts with the nitrogen atom of the tetrahydropyridine ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and carboxylic acid derivatives.
Major products formed from these reactions include sulfone, sulfide, and substituted tetrahydropyridine derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological studies, the compound is investigated for its potential as an enzyme inhibitor. Its sulfonyl group can interact with active sites of enzymes, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is studied for its ability to modulate biological pathways and its potential use in treating diseases.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be compared with other sulfonyl-containing heterocycles, such as:
Methanesulfonic acid: A simpler sulfonic acid derivative used in various industrial applications.
Tosylates and Mesylates: Common sulfonate esters used as leaving groups in organic synthesis.
Sulfonimidates: Sulfur-containing compounds with applications in medicinal chemistry and polymer synthesis.
The uniqueness of this compound lies in its combination of a sulfonyl group with a tetrahydropyridine ring, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO4S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-ethylsulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO4S/c1-2-14(12,13)9-5-3-4-7(6-9)8(10)11/h4H,2-3,5-6H2,1H3,(H,10,11) |
InChI Key |
AQTJKNYUAPGKQG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC=C(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















